N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide
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Overview
Description
N-[1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzodiazole core is then alkylated using benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation/blocking of receptor pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazoles: Similar in structure but contain a sulfur atom instead of nitrogen.
Imidazoles: Five-membered rings with two nitrogen atoms, known for their broad range of biological activities.
Indoles: Contain a fused benzene and pyrrole ring, widely studied for their pharmacological properties.
Uniqueness
N-[1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both benzodiazole and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23N3O |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[1-(1-benzylbenzimidazol-2-yl)ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C24H23N3O/c1-17-9-8-12-20(15-17)24(28)25-18(2)23-26-21-13-6-7-14-22(21)27(23)16-19-10-4-3-5-11-19/h3-15,18H,16H2,1-2H3,(H,25,28) |
InChI Key |
JFTRLLVIXLKLSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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